molecular formula C8H15F2NO2 B13475722 5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine

Cat. No.: B13475722
M. Wt: 195.21 g/mol
InChI Key: RJJJHVGIOSFZIR-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine (CAS: [see ]) is a fluorinated cyclohexane derivative featuring a primary amine group at position 1, two methoxy groups at positions 2 and 2, and two fluorine atoms at positions 5 and 5. Its molecular formula is C₉H₁₃Cl₂NO (though the chlorine content in the formula may indicate a typographical error in the source, as the name suggests difluoro substituents), with a molecular weight of 222.12 g/mol . This compound is cataloged as a building block in organic synthesis, likely used in pharmaceutical or agrochemical research due to its reactive amine group and fluorine substituents, which enhance electronegativity and metabolic stability .

Synthetic routes for analogous compounds (e.g., riminophenazines and nitro-aryl amines) involve aromatic nucleophilic substitution, nitro group reductions (via catalytic hydrogenation or Zn/AcOH), and cyclization steps .

Properties

Molecular Formula

C8H15F2NO2

Molecular Weight

195.21 g/mol

IUPAC Name

5,5-difluoro-2,2-dimethoxycyclohexan-1-amine

InChI

InChI=1S/C8H15F2NO2/c1-12-8(13-2)4-3-7(9,10)5-6(8)11/h6H,3-5,11H2,1-2H3

InChI Key

RJJJHVGIOSFZIR-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1N)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine typically involves the fluorination of a cyclohexane derivative followed by the introduction of methoxy groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine [CAS in ] C₉H₁₃Cl₂NO* 222.12 Amine, methoxy, difluoro High electronegativity; potential for hydrogen bonding via amine.
5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 1023590-22-8 C₁₅H₁₆F₃NO₂ 323.29 Enone, trifluoromethoxy, dimethyl α,β-unsaturated ketone (enone) enables Michael addition reactions.
2-{[(2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione 416884-56-5 C₁₇H₂₁NO₄ 303.35 Dione, dimethoxyphenyl, methylidene Conjugated system for UV activity; bulky substituents limit solubility.

*Note: The molecular formula in includes Cl₂, which conflicts with the compound name. This may reflect an error in the source or a unique substitution pattern.

Key Observations:
  • Fluorine vs. Trifluoromethoxy: The target compound’s difluoro groups enhance electronegativity and lipophilicity compared to the trifluoromethoxy group in the enone analog, which adds steric bulk .
  • Amine vs. Enone/Dione: The primary amine in the target compound provides nucleophilic reactivity, making it suitable for coupling reactions. In contrast, enone and dione groups in analogs enable cycloadditions or serve as electron-deficient moieties .
  • Molecular Weight : The target compound’s lower molecular weight (222.12 vs. 300+ g/mol) suggests better bioavailability and easier functionalization in drug discovery .

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